molecular formula C10H11NO2 B1396616 4-Acetyl-2-methylbenzamide CAS No. 1095275-06-1

4-Acetyl-2-methylbenzamide

Cat. No.: B1396616
CAS No.: 1095275-06-1
M. Wt: 177.2 g/mol
InChI Key: FZAVPQZVMUTCKD-UHFFFAOYSA-N
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Description

4-Acetyl-2-methylbenzamide is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an acetyl group at the 4-position and a methyl group at the 2-position on the benzene ring, along with an amide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Acetyl-2-methylbenzamide can be synthesized through various methods. One common method involves the reaction of 2-methyl-4-acetylbenzoic acid with ammonium hydroxide. The reaction is typically carried out in toluene with thionyl chloride as a reagent, followed by the addition of methanol and subsequent purification steps .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzamides, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Acetyl-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The amide group can form hydrogen bonds with biological molecules, influencing their structure and function. The acetyl and methyl groups can also modulate the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetyl-2-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of acetyl and methyl groups, along with the amide functionality, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-acetyl-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-6-5-8(7(2)12)3-4-9(6)10(11)13/h3-5H,1-2H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAVPQZVMUTCKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

21 ml of dichloromethane was added to 2 g of concentrated aqueous ammonia, and the mixture was cooled with ice. A dichloromethane (3 ml) solution of 1.39 g of crude 4-acetyl-2-methylbenzyl chloride was added slowly to the mixture, and stirred for 2 hours with ice cooling. 24 ml of tetrahydrofuran was added to the reaction solution, and further stirred for 2 hours at room temperature. Then, large part of the solvent was distilled off under reduced pressure, and the slurry-state reaction solution was filtered. The obtained solid was washed with water and toluene. The solid was dried under reduced pressure to obtain 1.03 g of 4-acetyl-2-methylbenzoic acid amide.
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
4-acetyl-2-methylbenzyl chloride
Quantity
1.39 g
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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